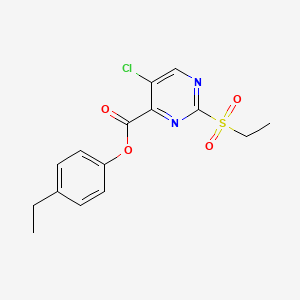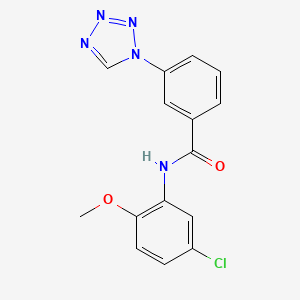![molecular formula C25H30N4O2 B11312039 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11312039.png)
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is commonly found in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoxaline core through the condensation of an o-phenylenediamine with a diketone. The piperidine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the quinoxaline and piperidine fragments under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
化学反应分析
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro group on the quinoxaline can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline amines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The piperidine moiety may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(methyl)phenyl]piperidine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(ethyl)phenyl]piperidine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a pharmaceutical agent.
属性
分子式 |
C25H30N4O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
1-(3-ethoxyquinoxalin-2-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-4-31-25-23(27-21-9-5-6-10-22(21)28-25)29-15-7-8-19(16-29)24(30)26-20-13-11-18(12-14-20)17(2)3/h5-6,9-14,17,19H,4,7-8,15-16H2,1-3H3,(H,26,30) |
InChI 键 |
ZDBBKDIZHGBFFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B11311968.png)
![5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11311970.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11311972.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11311979.png)
![2,4-dihydroxy-6-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide](/img/structure/B11311980.png)
![2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11311987.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311988.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312006.png)
![5-amino-1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11312020.png)
![N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11312028.png)
![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11312047.png)
![N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11312055.png)
